molecular formula C21H28N4O2 B10996836 2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one

2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one

Cat. No.: B10996836
M. Wt: 368.5 g/mol
InChI Key: PSJASXZLKISQMG-UHFFFAOYSA-N
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Description

2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly as a ligand for alpha1-adrenergic receptors, which are significant targets for various neurological and cardiovascular conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one typically involves multiple steps, starting with the preparation of the piperazine derivative. The piperazine derivative is then reacted with a cycloheptapyridazinone precursor under specific conditions to form the final compound. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process while maintaining efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and protective groups (e.g., tert-butyloxycarbonyl) to ensure selective reactions and high yields .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds. Substitution reactions can result in various functionalized derivatives with different pharmacological properties .

Scientific Research Applications

2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one involves its interaction with alpha1-adrenergic receptors. These receptors are G-protein-coupled receptors that mediate various physiological responses, including smooth muscle contraction and neurotransmitter release. By binding to these receptors, the compound can modulate their activity, leading to therapeutic effects such as vasodilation and reduced cardiac workload .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one is unique due to its specific chemical structure, which allows for selective binding to alpha1-adrenergic receptors with high affinity. This selectivity can result in fewer side effects and improved therapeutic efficacy compared to other compounds .

Properties

Molecular Formula

C21H28N4O2

Molecular Weight

368.5 g/mol

IUPAC Name

2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-3-one

InChI

InChI=1S/C21H28N4O2/c1-27-20-10-6-5-9-19(20)24-13-11-23(12-14-24)16-25-21(26)15-17-7-3-2-4-8-18(17)22-25/h5-6,9-10,15H,2-4,7-8,11-14,16H2,1H3

InChI Key

PSJASXZLKISQMG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CN3C(=O)C=C4CCCCCC4=N3

Origin of Product

United States

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